molecular formula C12Cl12Si B3335663 Bis(pentachlorophenyl)dichlorosilane CAS No. 13248-01-6

Bis(pentachlorophenyl)dichlorosilane

Cat. No. B3335663
CAS RN: 13248-01-6
M. Wt: 597.6 g/mol
InChI Key: AJNPTYXGJRHIHJ-UHFFFAOYSA-N
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Description

Bis(pentachlorophenyl)dichlorosilane is a chemical compound with the linear formula C12Cl12Si . It has a molecular weight of 597.656 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Bis(pentachlorophenyl)dichlorosilane is represented by the linear formula C12Cl12Si . The compound has a molecular weight of 597.656 . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

Bis(pentachlorophenyl)dichlorosilane has been studied for its potential in synthesizing various organometallic compounds. For example, it was used in the preparation of bis(pentachlorophenyl) silanediol through neutral hydrolysis (Carilla et al., 1992). This process also led to the development of other related compounds, including diethoxybis(pentachlorophenyl) silane, characterized using techniques like X-ray crystallography, IR, UV, and 1H NMR spectroscopy (Carilla et al., 1992).

Reactivity and Metalation Studies

Studies on bis(pentachlorophenyl)dichlorosilane have explored its reactivity, especially in the context of metalation. Haiduc and Gilman (1968) investigated the metalation of pentachlorophenyl-substituted organosilicon compounds, including bis(pentachlorophenyl)dimethylsilane, to produce organolithium reagents. These reagents were then used to synthesize several other organosilicon compounds, demonstrating the versatility of bis(pentachlorophenyl)dichlorosilane in organometallic chemistry (Haiduc & Gilman, 1968).

Application in Arylation Processes

Bis(pentachlorophenyl)thallium(III) chloride, a compound related to bis(pentachlorophenyl)dichlorosilane, has been used as an arylating reagent for transition metal complexes. This application in arylation demonstrates the potential of bis(pentachlorophenyl)dichlorosilane in synthesizing transition metal complexes with specific properties. The resulting pentachlorophenyl-transition metal complexes were studied using visible-UV and IR spectroscopy (Royo & Serrano, 1978).

Polymers and Siloxane Catalysts

The compound has also been utilized in the synthesis of polymers and as a catalyst in polymer chemistry. For instance, tris(pentafluorophenyl)borane, a related compound, was used as an effective catalyst in the synthesis of optically active SiO-containing polymers. This demonstrates the relevance of bis(pentachlorophenyl)dichlorosilane in the field of polymer science, particularly in the synthesis of polymers with specific optical properties (Zhou & Kawakami, 2005).

Electrophilic Borane Synthesis

Further, bis(pentafluorophenyl)borane, closely related to bis(pentachlorophenyl)dichlorosilane, was synthesized and studied for its highly electrophilic nature. This compound was shown to be an effective hydroboration reagent, which indicates potential applications of bis(pentachlorophenyl)dichlorosilane in organic synthesis and hydroboration reactions (Parks, Piers, & Yap, 1998).

Safety and Hazards

Bis(pentachlorophenyl)dichlorosilane is a chemical compound that should be handled with care. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Therefore, it’s crucial to follow all safety protocols when handling this compound .

properties

IUPAC Name

dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl12Si/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNPTYXGJRHIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[Si](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392169
Record name Silane, dichlorobis(pentachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentachlorophenyl)dichlorosilane

CAS RN

13248-01-6
Record name Silane, dichlorobis(pentachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PENTACHLOROPHENYL)DICHLOROSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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